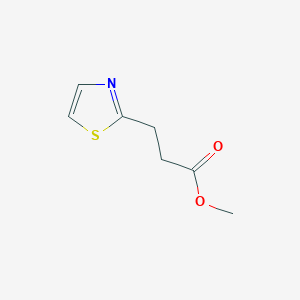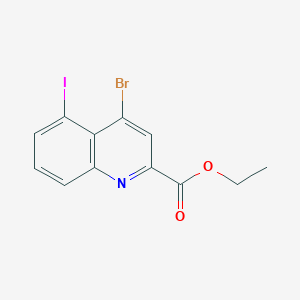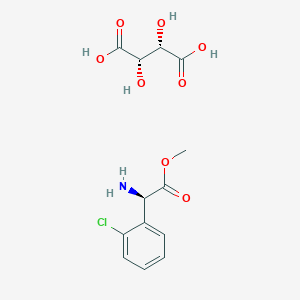
(R)-2-chlorophenylglycinemethylesterD-tartratesalt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-chlorophenylglycinemethylesterD-tartratesalt is a chiral compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of a chlorophenyl group, a glycine moiety, and a methyl ester, combined with D-tartrate as a salt form. The stereochemistry of the compound, indicated by the ®-configuration, plays a crucial role in its reactivity and interaction with biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-chlorophenylglycinemethylesterD-tartratesalt typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 2-chlorophenylglycine: This can be achieved through the reaction of 2-chlorobenzaldehyde with glycine in the presence of a suitable catalyst.
Esterification: The resulting 2-chlorophenylglycine is then esterified using methanol and an acid catalyst to form 2-chlorophenylglycinemethylester.
Salt Formation: Finally, the ester is reacted with D-tartaric acid to form the desired salt, ®-2-chlorophenylglycinemethylesterD-tartratesalt.
Industrial Production Methods
In an industrial setting, the production of ®-2-chlorophenylglycinemethylesterD-tartratesalt may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for esterification and salt formation, as well as advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
®-2-chlorophenylglycinemethylesterD-tartratesalt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.
Major Products Formed
Oxidation: 2-chlorophenylglycine carboxylic acid.
Reduction: 2-chlorophenylglycinemethyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
®-2-chlorophenylglycinemethylesterD-tartratesalt has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential interactions with enzymes and receptors due to its chiral nature.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of ®-2-chlorophenylglycinemethylesterD-tartratesalt involves its interaction with specific molecular targets. The compound’s chiral center allows it to fit into the active sites of enzymes and receptors, influencing their activity. The presence of the chlorophenyl group and the ester moiety can also affect its binding affinity and reactivity. Pathways involved may include enzyme inhibition or activation, receptor modulation, and interaction with cellular signaling molecules.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-chlorophenylglycinemethylesterD-tartratesalt: The enantiomer of the compound, which may have different biological activities.
2-chlorophenylglycine: Lacks the ester group and may have different reactivity and applications.
2-chlorophenylalanine: Contains an additional methylene group, leading to different chemical properties.
Uniqueness
®-2-chlorophenylglycinemethylesterD-tartratesalt is unique due to its specific stereochemistry and combination of functional groups. This uniqueness allows it to interact with biological systems in ways that similar compounds may not, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C13H16ClNO8 |
|---|---|
Peso molecular |
349.72 g/mol |
Nombre IUPAC |
(2S,3S)-2,3-dihydroxybutanedioic acid;methyl (2R)-2-amino-2-(2-chlorophenyl)acetate |
InChI |
InChI=1S/C9H10ClNO2.C4H6O6/c1-13-9(12)8(11)6-4-2-3-5-7(6)10;5-1(3(7)8)2(6)4(9)10/h2-5,8H,11H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t8-;1-,2-/m10/s1 |
Clave InChI |
FVKGOSHITUHKGR-HORCDNLXSA-N |
SMILES isomérico |
COC(=O)[C@@H](C1=CC=CC=C1Cl)N.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
SMILES canónico |
COC(=O)C(C1=CC=CC=C1Cl)N.C(C(C(=O)O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





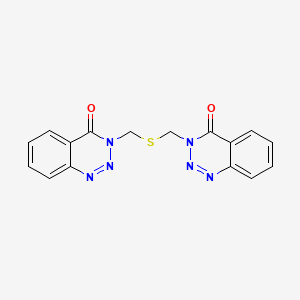
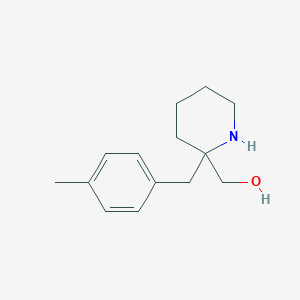
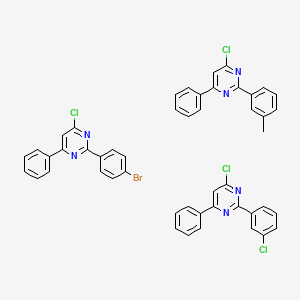
![N-Methylpyrrolo[1,2-a]pyrazin-1-amine](/img/structure/B15247125.png)
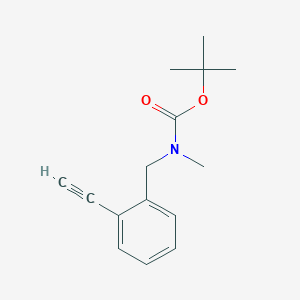
![N-((2-(1H-1,2,4-Triazol-1-yl)pyridin-3-yl)methyl)-2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide](/img/structure/B15247141.png)
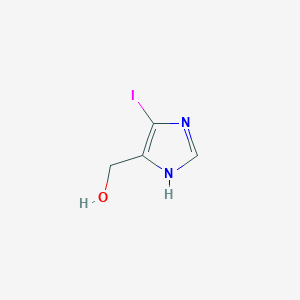
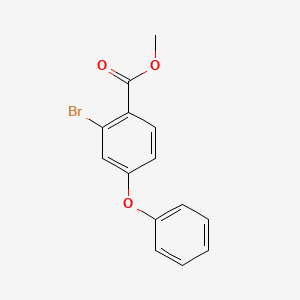
![4-(Benzo[d]oxazol-2-yl)-N-(2-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propyl)piperazine-1-carboxamide](/img/structure/B15247168.png)
